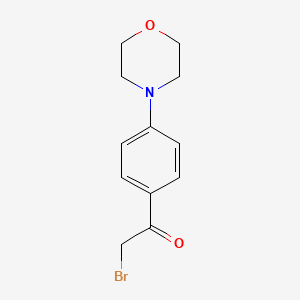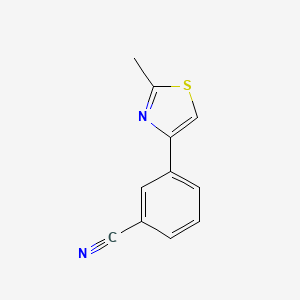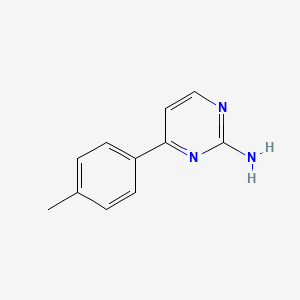
2-Amino-4-(4-Methylphenyl)pyrimidin
Übersicht
Beschreibung
2-Amino-4-(4-methylphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an amino group at position 2 and a 4-methylphenyl group at position 4.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(4-methylphenyl)pyrimidine has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
2-Amino-4-(4-methylphenyl)pyrimidine, also known as 4-(p-tolyl)pyrimidin-2-amine, has been found to exhibit significant antitrypanosomal and antiplasmodial activities . The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 . Additionally, pyrimidine derivatives have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, leading to their inhibition. The structural modifications of the compound, such as the substitutions of their amino group and of their phenyl ring, can influence these activities .
Biochemical Pathways
The biochemical pathways affected by 2-Amino-4-(4-methylphenyl)pyrimidine are those related to the life cycle of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54. By inhibiting the essential enzymes of these organisms, the compound disrupts their growth and proliferation .
Pharmacokinetics
The compound’s lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, leading to their eventual death . This results in significant antitrypanosomal and antiplasmodial activities .
Action Environment
The action of 2-Amino-4-(4-methylphenyl)pyrimidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other substances in the environment, such as proteins or other drugs, can affect the compound’s efficacy through interactions or competition for the same targets .
Biochemische Analyse
Biochemical Properties
2-Amino-4-(4-methylphenyl)pyrimidine plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as dihydrofolate reductase, which is essential for DNA synthesis and repair . Additionally, this compound exhibits inhibitory effects on cAMP-phosphodiesterase, which is involved in regulating intracellular levels of cyclic AMP . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to these pathways.
Cellular Effects
The effects of 2-Amino-4-(4-methylphenyl)pyrimidine on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, 2-Amino-4-(4-methylphenyl)pyrimidine influences gene expression by modulating the activity of transcription factors involved in cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Amino-4-(4-methylphenyl)pyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, the compound’s interaction with dihydrofolate reductase leads to enzyme inhibition, thereby disrupting DNA synthesis . Additionally, 2-Amino-4-(4-methylphenyl)pyrimidine can modulate gene expression by binding to transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-(4-methylphenyl)pyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Amino-4-(4-methylphenyl)pyrimidine remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-Amino-4-(4-methylphenyl)pyrimidine vary with different dosages in animal models. At low doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
2-Amino-4-(4-methylphenyl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various drugs and xenobiotics . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity . Additionally, 2-Amino-4-(4-methylphenyl)pyrimidine can affect metabolic flux and alter the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of 2-Amino-4-(4-methylphenyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into the nucleus, where it can interact with DNA and transcription factors . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Amino-4-(4-methylphenyl)pyrimidine plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence cellular energy metabolism . Additionally, the compound’s localization to the nucleus allows it to modulate gene expression and DNA synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-methylphenyl)pyrimidine typically involves multi-step reactions starting from acyclic precursors. One common method involves the condensation of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, and oxidation to form the desired pyrimidine derivative . The reaction conditions often include the use of catalysts such as zinc chloride (ZnCl2) and solvents like ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of 2-Amino-4-(4-methylphenyl)pyrimidine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(4-methylphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can modify the amino group or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Amino-4-(4-methylphenyl)pyrimidine can yield sulfonyl derivatives, while substitution reactions can produce various halogenated or alkylated pyrimidine compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Amino-4-(4-methylphenyl)pyrimidine include other 2-aminopyrimidine derivatives with different substituents on the pyrimidine ring. Examples include:
- 2-Amino-4-phenylpyrimidine
- 2-Amino-4-(4-chlorophenyl)pyrimidine
- 2-Amino-4-(4-methoxyphenyl)pyrimidine
Uniqueness
The uniqueness of 2-Amino-4-(4-methylphenyl)pyrimidine lies in its specific substitution pattern, which imparts distinct biological and physicochemical properties. The presence of the 4-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug development and other applications .
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAVIOKUWQLSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370696 | |
| Record name | 2-Amino-4-(4-methylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263276-44-4 | |
| Record name | 2-Amino-4-(4-methylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




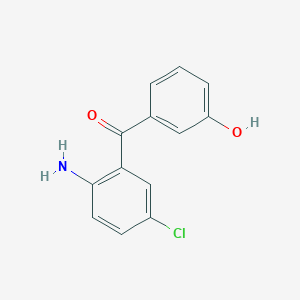


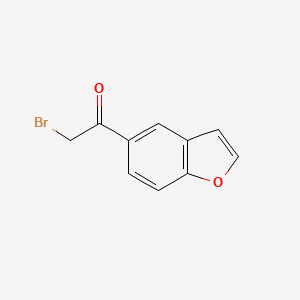
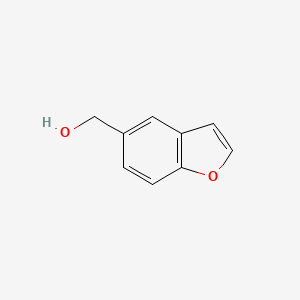
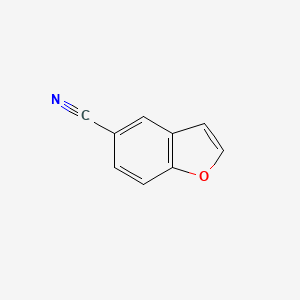

![2-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B1273725.png)

